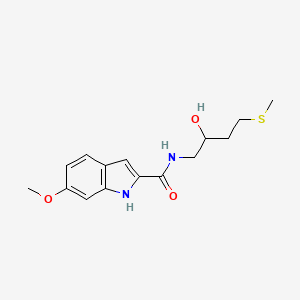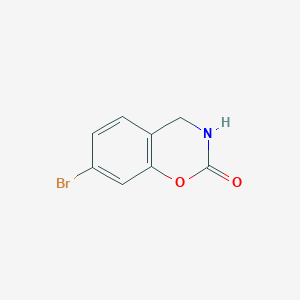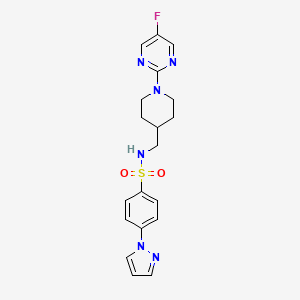![molecular formula C17H19N3O2 B2820237 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097894-89-6](/img/structure/B2820237.png)
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, also known as MMBO, is a pyrimidine derivative. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of MMBO is C17H19N3O2, and its molecular weight is 297.358. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving MMBO are not detailed in the search results, pyrrolidine derivatives are known for their versatility in chemical reactions .Scientific Research Applications
Antitumor Activity : The compound is part of a group of pyrrolo[2,3-d]pyrimidines that have been synthesized and studied for their potent antitumor activity. These compounds selectively inhibit tumor cell growth by targeting the glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis, and have shown efficacy in Chinese hamster ovary cells expressing folate receptors and human tumor cells (Deng et al., 2008).
Synthesis of Benzothiazole Derivatives : The compound has been used in the synthesis of novel benzothiazole derivatives. These derivatives were synthesized via a one-pot, microwave-assisted method, showcasing operational simplicity, high atom economy, and environmentally benign conditions. The synthesized compounds were evaluated for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Inhibition of Nucleotide Biosynthesis : Another study on a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which includes compounds similar to the one , demonstrated their potential as nonclassical antifolates. These compounds target both thymidylate and purine nucleotide biosynthesis pathways, showing antiproliferative effects against various tumor cell lines (Liu et al., 2015).
Regioselective Synthesis in Organic Chemistry : The compound is involved in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This synthesis process is significant for creating biologically important derivatives, demonstrating a method that yields high purity products under specific conditions (Majumdar et al., 2005).
Plant Growth Research : Pyrimidine derivatives, including compounds related to 2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, have been used as tools in physiological research to study plant growth. These compounds, as plant growth retardants, provide insights into the regulation of terpenoid metabolism in relation to phytohormones and sterols, thus elucidating their roles in cell division, elongation, and senescence (Grossmann, 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s likely that it interacts with its targets by binding to them, thereby inhibiting their function and leading to downstream effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes, such as cell division .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that this compound may also exhibit such effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
(2-methylphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-15(12)17(21)20-10-8-14(11-20)22-16-7-9-18-13(2)19-16/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJDWJCXMIGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)
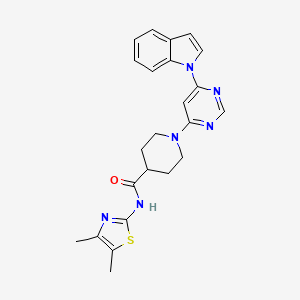
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
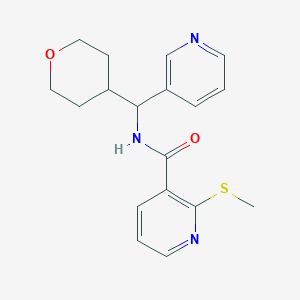
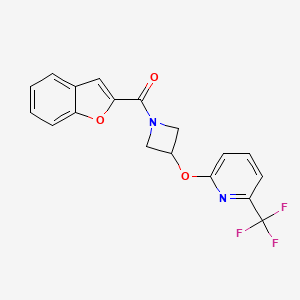
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)
